molecular formula C61H87N17O14 B1587165 Angiotensin I, val(5)- CAS No. 484-43-5

Angiotensin I, val(5)-

Número de catálogo: B1587165
Número CAS: 484-43-5
Peso molecular: 1282.4 g/mol
Clave InChI: XUNYEIPUKIFIHI-OYFMMMBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Angiotensin I, val(5)- is a modified peptide hormone derived from angiotensinogen, a serum globulin produced in the liver. This compound plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. Angiotensin I is converted to angiotensin II by the enzyme angiotensin-converting enzyme (ACE), which then exerts various physiological effects, including vasoconstriction and aldosterone secretion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Angiotensin I, val(5)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid being coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: In an industrial setting, the production of Angiotensin I, val(5)- can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the coupling and deprotection steps. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: Angiotensin I, val(5)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Angiotensin I, val(5)- has numerous applications in scientific research:

Mecanismo De Acción

Angiotensin I, val(5)- exerts its effects through the renin-angiotensin system. The peptide is cleaved by angiotensin-converting enzyme (ACE) to form angiotensin II, a potent vasoconstrictor. Angiotensin II binds to angiotensin II receptors (AT1 and AT2) on the surface of target cells, leading to vasoconstriction, aldosterone secretion, and increased blood pressure. The binding of angiotensin II to its receptors activates intracellular signaling pathways, including the inositol trisphosphate (IP3) and diacylglycerol (DAG) pathways, which result in the release of calcium ions and subsequent smooth muscle contraction .

Comparación Con Compuestos Similares

Comparison: Angiotensin I, val(5)- is unique in its specific amino acid sequence and its role as a precursor to angiotensin II. Unlike angiotensin II, which directly exerts vasoconstrictive effects, angiotensin I, val(5)- requires conversion by ACE to become active. This conversion step is a critical regulatory point in the renin-angiotensin system, making angiotensin I, val(5)- an important target for studying the regulation of blood pressure and the development of ACE inhibitors .

Actividad Biológica

Angiotensin I, val(5)-, also known as Val5-Angiotensin II, is a peptide derived from the renin-angiotensin system (RAS), a critical regulatory system in cardiovascular physiology. The biological activity of this compound has garnered attention due to its implications in blood pressure regulation and cardiovascular health. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of Angiotensin I, val(5)-.

Angiotensin I, val(5)- is known to interact with specific receptors within the RAS, primarily the angiotensin II type 1 receptor (AT1R) and angiotensin II type 2 receptor (AT2R). The biological effects of this peptide are mediated through these receptors, influencing vasodilation, blood pressure regulation, and endothelial function.

Key Findings:

  • Nitric Oxide Release : Research indicates that Angiotensin I, val(5)- stimulates endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) release from endothelial cells. This mechanism is crucial for vasodilation and lowering blood pressure .
  • Vasodilatory Effects : In vivo studies have demonstrated that Angiotensin I, val(5)- induces vasodilation in both mouse mesenteric and human renal arteries. The compound significantly lowers mean arterial pressure (MAP) in normotensive mice .
  • Receptor Interaction : Molecular docking simulations suggest that Angiotensin I, val(5)- binds preferentially to AT2R in two distinct conformations. This binding is essential for its biological activity and signal transduction pathways associated with protective effects against cardiovascular diseases .

Comparative Biological Activity

The biological activity of Angiotensin I, val(5)- can be compared with other angiotensin peptides. The following table summarizes the relative potency and effects of various angiotensin peptides:

PeptideReceptor AffinityNO ReleaseVasodilatory EffectBlood Pressure Impact
Angiotensin IIHighModerateYesIncreases
Angiotensin I, val(5)-ModerateHighYesDecreases
Angiotensin-(1-7)HighHighYesDecreases
AlamandineModerateModerateYesDecreases

Case Studies

Several case studies have explored the effects of Angiotensin I, val(5)- on human subjects and animal models:

  • Study on Normotensive Subjects : A trial involving normal men infused with Val5-Angiotensin II at a rate of 5 pmol/kg/min showed significant changes in blood pressure dynamics compared to control groups. The infusion resulted in notable vasodilatory responses without adverse effects on heart rate .
  • Animal Model Studies : In experiments with C57BL/6J mice, administration of Angiotensin I, val(5)- led to a statistically significant decrease in MAP without altering heart rate. These findings support its potential therapeutic role in managing hypertension .

Q & A

Q. How can researchers design a robust experimental protocol to investigate the biochemical stability of Angiotensin I, val(5)- under varying physiological conditions?

Basic Research Focus
To study stability, design experiments that simulate physiological environments (e.g., pH, temperature, enzymatic activity). Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify degradation products. Ensure reproducibility by:

  • Standardizing buffer compositions (e.g., phosphate-buffered saline for pH 7.4).
  • Including control groups (e.g., non-enzymatic vs. angiotensin-converting enzyme (ACE)-containing conditions).
  • Replicating experiments across multiple batches to account for variability .

Advanced Consideration
For advanced studies, integrate computational modeling (e.g., molecular dynamics simulations) to predict degradation pathways. Validate predictions with experimental data and perform sensitivity analyses to identify critical variables (e.g., ionic strength, protease concentrations) .

Q. What methodologies are recommended for resolving contradictions between in vitro and in vivo studies on Angiotensin I, val(5)- bioactivity?

Data Contradiction Analysis
Contradictions often arise from differences in experimental systems. Address this by:

Systematic Review : Compare study designs (e.g., cell lines vs. animal models) and outcome measures (e.g., receptor binding affinity vs. blood pressure modulation) .

Meta-Analysis : Pool data from multiple studies to identify trends or confounding variables (e.g., dosage, administration routes).

Mechanistic Studies : Use knockout animal models or siRNA silencing to isolate specific pathways (e.g., ACE2 vs. AT1 receptor interactions) .

Example Table : Key Variables Influencing Bioactivity

VariableIn Vitro LimitationsIn Vivo Considerations
DosageControlled but non-physiologicalDynamic metabolism/excretion
Cellular ContextImmortalized cell linesTissue-specific microenvironments
TimeframeShort-term assaysLongitudinal effects

How should researchers formulate a hypothesis-driven research question on the structural-functional relationship of Angiotensin I, val(5)-?

Framework Application
Use the PICOT framework to structure the question:

  • P opulation: Target receptors (e.g., AT1, AT2).
  • I ntervention: Structural modifications (e.g., val(5) substitution).
  • C omparison: Wild-type Angiotensin I.
  • O utcome: Binding affinity or downstream signaling (e.g., ERK phosphorylation).
  • T imeframe: Acute vs. chronic exposure .

Example Question "How does the val(5) substitution in Angiotensin I alter AT1 receptor binding affinity and MAP kinase activation in vascular smooth muscle cells over a 24-hour period compared to the wild-type peptide?"

Q. What are best practices for ensuring reproducibility in Angiotensin I, val(5)- synthesis and characterization?

Methodological Guidelines

  • Synthesis : Document solid-phase peptide synthesis (SPPS) conditions (e.g., resin type, coupling reagents) and purification steps (e.g., HPLC gradients).
  • Characterization : Provide NMR, MS, and HPLC chromatograms with peak integration data. Report purity thresholds (e.g., ≥95%) .
  • Storage : Specify lyophilization protocols and storage conditions (e.g., -80°C under argon) to prevent oxidation or hydrolysis .

Q. How can researchers optimize analytical techniques to distinguish Angiotensin I, val(5)- from its metabolites in complex biological matrices?

Advanced Technical Strategies

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use multiple reaction monitoring (MRM) for selective ion transitions.
  • Immunoaffinity Enrichment : Employ antibodies specific to the val(5) epitope to reduce background noise .
  • Data Validation : Cross-validate results with orthogonal methods (e.g., ELISA or surface plasmon resonance) .

Q. What ethical and methodological considerations apply when extrapolating Angiotensin I, val(5)- findings from animal models to human physiology?

Interdisciplinary Review

  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use .
  • Translational Gaps : Address interspecies differences (e.g., ACE isoform expression) using humanized mouse models or ex vivo human tissue assays .

Q. How should conflicting data on the role of Angiotensin I, val(5)- in oxidative stress be critically evaluated?

Critical Appraisal Steps

Source Evaluation : Prioritize peer-reviewed studies with transparent methods (e.g., detailed ROS measurement protocols).

Bias Assessment : Check for conflicts of interest (e.g., industry-funded studies).

Contextual Analysis : Differentiate between physiological vs. pathophysiological ROS levels and their experimental relevance .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Angiotensin I, val(5)- studies?

Quantitative Methods

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50 values.
  • ANOVA with Post Hoc Tests : Compare multiple dose groups while controlling for Type I errors.
  • Power Analysis : Predefine sample sizes to ensure detectable effect sizes .

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H87N17O14/c1-32(2)22-40(62)51(82)71-43(25-37-28-65-30-68-37)53(84)74-45(24-35-12-8-7-9-13-35)59(90)78-21-11-15-47(78)56(87)72-44(26-38-29-66-31-69-38)55(86)77-50(34(5)6)58(89)73-42(23-36-16-18-39(79)19-17-36)54(85)76-49(33(3)4)57(88)70-41(14-10-20-67-61(63)64)52(83)75-46(60(91)92)27-48(80)81/h7-9,12-13,16-19,28-34,40-47,49-50,79H,10-11,14-15,20-27,62H2,1-6H3,(H,65,68)(H,66,69)(H,70,88)(H,71,82)(H,72,87)(H,73,89)(H,74,84)(H,75,83)(H,76,85)(H,77,86)(H,80,81)(H,91,92)(H4,63,64,67)/t40-,41-,42-,43-,44-,45-,46-,47-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNYEIPUKIFIHI-OYFMMMBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H87N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-43-5
Record name Angiotensin I, val(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.